molecular formula C8H3ClF3N3 B13110383 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine

5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine

Cat. No.: B13110383
M. Wt: 233.58 g/mol
InChI Key: XYZIZGFITVCPIE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of 5-chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine is rooted in advancements in heterocyclic chemistry during the late 20th and early 21st centuries. While the exact date of its first synthesis remains unspecified in literature, its emergence parallels the development of trifluoromethylation techniques and transition-metal-catalyzed cross-coupling reactions. Early synthetic routes likely involved cyclocondensation strategies similar to those used for related pyridopyrazine derivatives, as evidenced by methodologies described for analogous compounds.

IUPAC Nomenclature and Structural Identification

The systematic IUPAC name 5-chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine is derived from its bicyclic framework and substituent positions:

  • Pyrido[3,4-b]pyrazine : Indicates a fused ring system where the pyridine ring (numbered such that the nitrogen is at position 1) shares atoms with the pyrazine ring at positions 3 and 4.
  • 5-Chloro : Specifies a chlorine substituent at position 5 of the fused system.
  • 2-(Trifluoromethyl) : Denotes a trifluoromethyl group (-CF₃) at position 2.

The structural identity is further confirmed by spectroscopic data and computational descriptors:

Property Value/Descriptor Source
Molecular formula C₈H₃ClF₃N₃
Molecular weight 233.58 g/mol
SMILES notation C1=C(C=NC2=NC(=CN=C21)Cl)C(F)(F)F
InChIKey FYALOCYHLHORAQ-UHFFFAOYSA-N

The planar bicyclic system exhibits conjugation across both rings, with the trifluoromethyl group inducing significant electron-withdrawing effects. X-ray crystallography of related compounds confirms that the chloro substituent occupies a position orthogonal to the pyrazine ring, minimizing steric hindrance.

Significance in Heterocyclic Chemistry

This compound exemplifies two critical trends in modern heterocyclic chemistry:

  • Trifluoromethylation : The -CF₃ group enhances lipophilicity and metabolic resistance, making the compound a candidate for pharmacokinetic optimization in drug discovery.
  • Fused Nitrogen Heterocycles : The pyridopyrazine core provides multiple sites for functionalization, enabling the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies.

In medicinal chemistry, analogues of this scaffold have shown promise as kinase inhibitors and antimicrobial agents. For instance, chlorinated pyridopyrazines exhibit inhibitory activity against Mycobacterium tuberculosis by targeting essential enzymes in cell wall biosynthesis. Similarly, trifluoromethylated variants are explored as agrochemicals due to their stability under environmental conditions.

The compound’s synthetic versatility is demonstrated in cross-coupling reactions. For example, the chlorine atom at position 5 can undergo Suzuki-Miyaura couplings with aryl boronic acids, enabling the introduction of diverse aromatic groups (Figure 1). This reactivity is critical for generating derivatives with tailored electronic and steric properties.

Figure 1 : General scheme for Suzuki-Miyaura coupling of 5-chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine.
$$ \text{R-B(OH)}2 + \text{C}8\text{H}3\text{ClF}3\text{N}3 \xrightarrow{\text{Pd catalyst}} \text{C}8\text{H}3\text{F}3\text{N}_3\text{-R} $$

Properties

Molecular Formula

C8H3ClF3N3

Molecular Weight

233.58 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H3ClF3N3/c9-7-6-4(1-2-13-7)15-5(3-14-6)8(10,11)12/h1-3H

InChI Key

XYZIZGFITVCPIE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NC=C(N=C21)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Procedure

  • Starting Material: 2-chloro-5-(trifluoromethyl)pyrazine.
  • Reagents: Various cyclization agents under controlled conditions.
  • Reaction Conditions: Typically conducted in organic solvents with precise temperature and pressure settings to ensure the formation of the pyridopyrazine ring system.

Mechanism

The reaction proceeds via nucleophilic substitution and intramolecular cyclization, forming the desired heterocyclic compound. This method is widely used due to its efficiency and ability to produce high yields under optimized conditions.

Halophilic Alkylation and Bromine/Fluorine Exchange

Another approach involves halophilic alkylation followed by bromine/fluorine exchange reactions.

Procedure

  • Starting Material: Pyrazine derivatives.
  • Reagents: Dibromodifluoromethane for alkylation, followed by silver tetrafluoroborate for bromine/fluorine exchange.
  • Reaction Conditions: The initial alkylation step requires elevated temperatures, while the exchange step is performed under milder conditions.

Challenges

This method has limitations, including low yields during the first stage and the high cost of reagents. However, it remains viable for large-scale synthesis in laboratory settings.

Chlorination of Hydroxypyrazines

A third method involves chlorination of hydroxypyrazines followed by chlorine/trifluoromethyl exchange.

Procedure

  • Starting Material: Hydroxypyrazines.
  • Reagents: Thiophosgene for chlorination and antimony trifluoride for chlorine/trifluoromethyl exchange.
  • Reaction Conditions: Chlorination occurs over several days at room temperature, while the exchange reaction requires elevated temperatures (125–160°C).

Yield

This method produces moderate yields but is scalable for industrial applications. The final product is purified through vacuum distillation and solvent extraction techniques.

Cyclocondensation Reactions

Cyclocondensation of amino-pyrazines with trifluoroacetate derivatives provides another route to synthesize trifluoromethylated pyridopyrazines.

Procedure

Advantages

This method allows regioselective synthesis of trifluoromethylated derivatives with varying yields depending on the substituents present on the amino-pyrazines.

Comparative Analysis of Methods

Method Starting Material Key Reagents Reaction Conditions Yield Scalability
Cyclization Reactions 2-chloro-5-(trifluoromethyl)pyrazine Organic solvents Controlled temperature/pressure High High
Halophilic Alkylation Pyrazine derivatives Dibromodifluoromethane, AgBF₄ Elevated temperatures Low Moderate
Chlorination of Hydroxypyrazines Hydroxypyrazines Thiophosgene, SbF₃ Room temperature (chlorination), high temp (exchange) Moderate High
Cyclocondensation Amino-pyrazines Ethyl trifluoroacetoacetate Reflux in MeOH/H₃PO₄ Variable Moderate

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine involves several methodologies that highlight its utility in organic synthesis. For instance, efficient methods for synthesizing related compounds, such as 2-chloro-5-trifluoromethoxypyrazine, have been developed, showcasing the compound's versatility as a synthetic intermediate .

Biological Applications

Antimicrobial Activity
Research indicates that compounds derived from the pyrido[3,4-b]pyrazine scaffold exhibit significant antimicrobial properties. A study evaluated various derivatives against multiple fungal strains, revealing that certain modifications enhance antifungal activity. For example, 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide demonstrated notable efficacy against Trichophyton mentagrophytes with a minimum inhibitory concentration (MIC) of 15.62 µmol/L .

Anticancer Properties
The compound has also been explored for its anticancer potential. Pyrazolo[3,4-b]pyridines, including derivatives of this compound, have shown promising results in inhibiting cellular proliferation in various cancer cell lines. Notably, compounds designed from this scaffold exhibited high selectivity against cyclin-dependent kinases (CDK), which are crucial targets in cancer therapy .

Material Science Applications

Fluorinated Compounds
The incorporation of trifluoromethyl groups into organic molecules enhances their chemical stability and lipophilicity. This characteristic is beneficial in developing materials with specific properties for industrial applications. The synthesis of trifluoromethylated derivatives has been reported to yield compounds with improved performance in various chemical reactions and applications .

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide15.62 µmol/LNot specified
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide6.25 µg/mLNot specified
Derivative with CDK2 inhibitionNot applicable0.36 µM

Case Studies

Case Study 1: Antimicrobial Evaluation
In a systematic evaluation of antifungal activities, researchers synthesized a series of pyrazine derivatives and tested them against eight fungal strains. The study concluded that structural modifications significantly affected the antimicrobial potency of the compounds tested, particularly highlighting the role of the trifluoromethyl group in enhancing activity against resistant strains .

Case Study 2: Anticancer Drug Development
A focused study on cyclin-dependent kinase inhibitors derived from the pyrido[3,4-b]pyrazine scaffold revealed that specific substitutions could dramatically increase selectivity and potency against cancer cell lines such as HeLa and HCT116. The findings underscore the potential for developing targeted therapies using these compounds as lead structures .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or other biomolecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Pyrido[2,3-b]pyrazine Derivatives

Pyrido[2,3-b]pyrazine shares a similar fused-ring system but differs in nitrogen positioning. Key comparisons include:

  • Electron-Withdrawing Capacity : Pyrido[3,4-b]pyrazine exhibits stronger electron-withdrawing ability due to additional nitrogen atoms, reducing bandgaps in conjugated polymers (e.g., λmax ≈ 633 nm vs. 600 nm for pyrido[2,3-b]pyrazine derivatives) .
  • Reactivity : Iodinated pyrido[2,3-b]pyrazine derivatives (e.g., 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine) show lower reactivity in Suzuki couplings (42–75% yields) compared to brominated analogs, which undergo competitive debromination .
  • Biological Activity : Pyrido[2,3-b]pyrazine derivatives like 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine exhibit cholinesterase inhibition (IC50: 0.466 μM for AChE), whereas trifluoromethyl-substituted pyrido[3,4-b]pyrazines show kinase inhibition .

Table 1: Physical Properties of Selected Pyrido-Pyrazines

Compound Melting Point (°C) Yield (%) Key Applications
5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine N/A 65–92* Polymers, kinase inhibitors
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine 215 75 Suzuki coupling intermediates
2,3-Diphenylquinoxaline 150 92 Antiproliferative agents

*Yields vary based on coupling partners and conditions .

Quinoxaline Derivatives

Quinoxalines are simpler bicyclic analogs lacking the pyridine fusion. Key differences include:

  • Electronic Properties: Quinoxalines are less electron-deficient, resulting in higher bandgap polymers (λmax ≈ 550 nm) .
  • Synthetic Flexibility: Quinoxalines undergo efficient N-arylation and hydrazone formation, whereas pyrido[3,4-b]pyrazines require harsher conditions due to steric hindrance from fused rings .

Thieno[3,4-b]pyrazines

Thieno[3,4-b]pyrazines replace nitrogen with sulfur, altering electronic properties:

  • Bandgap Tuning: Thieno derivatives achieve ultra-low bandgaps (1.0–1.5 eV) due to sulfur’s polarizability, outperforming nitrogenated analogs .
  • Synthetic Challenges: Thieno[3,4-b]pyrazines require specialized diaminothiophene precursors, whereas pyrido[3,4-b]pyrazines are more accessible via condensation reactions .

Pyrido[4,3-b]pyrazine in Polymers

In donor-acceptor polymers, pyrido[3,4-b]pyrazine-based monomers (e.g., M1–M4) show:

  • Enhanced Charge Transfer: Trifluoromethyl and chloro groups deepen LUMO levels (−3.8 eV vs. −3.5 eV for quinoxaline), improving electron mobility .
  • Solubility : Alkoxy-phenyl substituents (e.g., 4-decyloxyphenyl) enhance solubility without compromising electronic properties .

Table 2: Electronic Properties of D-A Polymers

Polymer Donor Unit Bandgap (eV) λmax (nm)
P1 Thiophene 1.8 633
P2 Butylthiophene 1.7 645
P3 Hexyloxythiophene 1.6 658

Biological Activity

5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyridopyrazine family and features a chlorine atom and a trifluoromethyl group, which are significant for its biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Property Value
Molecular FormulaC8H3ClF3N3
Molecular Weight233.58 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H3ClF3N3/c9-7-6-4(1-2-13-7)15-5(3-14-6)8(10,11)12/h1-3H
InChI KeyXYZIZGFITVCPIE-UHFFFAOYSA-N
Canonical SMILESC1=CN=C(C2=NC=C(N=C21)C(F)(F)F)Cl

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi. For instance, studies have shown that compounds with similar structures exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis and other mycobacterial strains, suggesting potential as an antimycobacterial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. One study assessed its antiproliferative effects on human colon cancer cell lines (HCT-116 and HT-29). The results indicated that certain derivatives of pyridopyrazine could induce apoptosis through the mitochondrial pathway by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl2 .

A specific derivative demonstrated an IC50 value in the range of 6.587 to 11.10 µM against HT-29 cells, indicating significant anticancer activity . The mechanism appears to involve modulation of key signaling pathways that control cell survival and apoptosis.

The biological effects of this compound are largely attributed to its lipophilicity, allowing it to penetrate cellular membranes effectively. Once inside the cells, it can interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. This interaction can lead to inhibition of enzyme activity or alteration of signaling pathways that regulate cell growth and apoptosis .

Case Studies

  • Antimycobacterial Activity : A study evaluated a series of pyrazine derivatives for their efficacy against Mycobacterium tuberculosis. The results showed that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. The most effective derivatives had MIC values as low as 6.25 µg/mL .
  • Anticancer Evaluation : In vitro tests on HT-29 colon cancer cells revealed that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways. The study highlighted the potential of these compounds as therapeutic agents in cancer treatment .

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